molecular formula C11H8N2 B1616964 2-Methylquinoline-6-carbonitrile CAS No. 73013-69-1

2-Methylquinoline-6-carbonitrile

Cat. No.: B1616964
CAS No.: 73013-69-1
M. Wt: 168.19 g/mol
InChI Key: RGNLKYMDERTWSG-UHFFFAOYSA-N
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Description

Overview of Quinoline (B57606) Derivatives in Chemical and Biological Sciences

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. bldpharm.com Quinoline and its derivatives are prevalent in nature, particularly in alkaloids, and have been the subject of extensive synthetic efforts for over a century. uni.lu Classical synthetic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses have been continually refined, and newer methods utilizing various catalysts have been developed to create a diverse array of substituted quinolines. uni.lu

The enduring interest in quinoline derivatives stems from their remarkably broad spectrum of biological activities. These compounds have been successfully developed into drugs for a wide range of conditions. Key pharmacological applications include their use as:

Antimalarial agents: Quinine (B1679958), chloroquine (B1663885), and mefloquine (B1676156) are famous examples of quinoline-based antimalarial drugs.

Anticancer agents: Many quinoline derivatives have been investigated for their antitumor properties, showing activity against various cancer cell lines.

Antimicrobial agents: The quinoline core is found in several antibacterial and antifungal compounds.

Anti-inflammatory agents: Certain derivatives exhibit significant anti-inflammatory effects.

Other CNS and cardiovascular activities: The scaffold has been explored for anticonvulsant, antidepressant, and antihypertensive properties.

This pharmacological diversity has cemented the quinoline ring system as a "privileged scaffold" in drug discovery, continually inspiring chemists to explore new derivatives for therapeutic benefit.

Significance of the Nitrile Moiety in Quinoline Systems

The incorporation of a nitrile (-C≡N) group into a quinoline framework, as seen in 2-Methylquinoline-6-carbonitrile, is a deliberate design choice in medicinal chemistry, intended to bestow specific properties upon the molecule. The nitrile group is more than just a simple substituent; its unique electronic and steric characteristics can profoundly influence a compound's biological activity.

The nitrile group is a potent electron-withdrawing group, which can significantly alter the electronic density of the quinoline ring system. This electronic modulation can enhance π–π stacking interactions with biological targets like proteins. Furthermore, the nitrile functional group is recognized for several key roles:

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in protein binding sites.

Bioisostere: The nitrile group is often considered a bioisostere of other important functional groups like carbonyls, hydroxyls, and halogens. For instance, a cyanoquinoline can serve as a more potent bioisostere for a water-bound azomethine, replacing a mobile water molecule with a direct, stable hydrogen bond to the target protein.

Metabolic Stability: Introducing a nitrile can prevent unwanted metabolic reactions at that position. For example, placing a nitrile on a carbon susceptible to oxidation can block this pathway, thereby improving the compound's pharmacokinetic profile.

Modulator of Physicochemical Properties: The nitrile group can fine-tune a molecule's basicity and hydrogen bonding capabilities, which is particularly useful in structures like cyanoguanidines.

Current Research Landscape and Gaps for this compound

Despite the clear importance of both the quinoline scaffold and the nitrile functional group, the specific compound This compound remains largely unexplored in academic literature. A review of scientific databases reveals a significant research gap, with no major studies dedicated to its synthesis, biological evaluation, or application.

The research landscape is populated by studies on structurally related analogs, which can provide insights into the potential properties of this compound. For instance, extensive research exists on:

2-Methylquinoline (B7769805) (Quinaldine): The parent compound, lacking the 6-position substituent, is well-characterized and used in the synthesis of dyes and pharmaceuticals.

2-Methyl-6-nitroquinoline (B57331): The synthesis of this compound has been optimized, but often involves challenging reaction conditions and yields that researchers have sought to improve using novel catalysts like nanoparticles.

2-Methylquinoline-6-carboxylic acid: This analog is documented in chemical databases and patents, indicating its use as a synthetic intermediate.

6-Bromo-2-methylquinoline (B1268081): The bromo-derivative serves as a key intermediate for creating more complex molecules through cross-coupling reactions like the Suzuki reaction, allowing for the introduction of various aryl groups at the 6-position.

The absence of dedicated research on this compound presents a clear opportunity. The conversion of a bromo- or nitro- group to a nitrile is a common transformation in organic synthesis, suggesting that the compound is synthetically accessible. Future research could focus on establishing efficient synthetic routes and subsequently exploring its potential in areas where related quinolines have shown promise, such as anticancer or antimicrobial applications. The unique electronic profile of the nitrile group compared to nitro, carboxyl, or bromo substituents suggests that this compound could exhibit novel biological activities or improved properties, making it a worthy target for future investigation.

Data Tables

Computed Properties of this compound

Since experimental data for this compound is not available in peer-reviewed literature, the following table presents computed physicochemical properties.

PropertyValue
Molecular Formula C₁₁H₈N₂
Molecular Weight 168.19 g/mol
IUPAC Name This compound
Canonical SMILES CC1=NC2=C(C=C1)C=C(C=C2)C#N
InChI Key FLLCRGTQCRYQIW-UHFFFAOYSA-N

Note: These properties are computationally derived and have not been experimentally verified in published literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylquinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-2-4-10-6-9(7-12)3-5-11(10)13-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNLKYMDERTWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325567
Record name 2-methylquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73013-69-1
Record name 73013-69-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylquinoline-6-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to 2 Methylquinoline 6 Carbonitrile and Its Analogs

Classical and Contemporary Synthesis Pathways for Quinoline (B57606) Scaffolds

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of several named reactions that form the foundation of quinoline chemistry. tandfonline.com Classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, while foundational, often require harsh conditions, including high temperatures and the use of strong acids or hazardous reagents. tandfonline.comijpsjournal.comnih.gov

The Skraup synthesis , for instance, involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. nih.goviipseries.org The Doebner-von Miller reaction is a variation that utilizes α,β-unsaturated aldehydes or ketones reacting with anilines. nih.goviipseries.org The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones, iipseries.org while the Friedländer synthesis condenses an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene (B1212753) group. ijpsjournal.comnih.gov

Contemporary approaches have focused on overcoming the limitations of these classical methods by employing milder reagents, developing catalytic systems, and improving reaction efficiency. For example, a metal-free method for synthesizing 2-methylquinolines has been developed using the condensation of anilines with vinyl ethers in the presence of a catalytic amount of iodine. researchgate.net Another modern approach involves the palladium-catalyzed Wacker-type oxidative cyclization to construct 2-methylquinolines under mild conditions. organic-chemistry.org

One-Pot Multi-component Reactions for Quinoline-Carbonitrile Derivatives

Multi-component reactions (MCRs) have gained prominence as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govrsc.org This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. rsc.org Several MCRs have been successfully employed for the synthesis of various quinoline scaffolds. rsc.org

For the synthesis of quinoline-carbonitrile derivatives, one-pot methodologies are particularly attractive. For instance, a one-pot, three-component procedure has been developed for the synthesis of dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment, which involves the reaction of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones. acs.org While not directly yielding a carbonitrile on the quinoline ring, this demonstrates the potential of MCRs in building complex quinoline-based structures. The Povarov reaction, another type of MCR, is also utilized for the synthesis of substituted quinolines and is particularly effective for creating anti-infective compounds. iipseries.org

The general principle of these reactions involves the in-situ formation of intermediates that subsequently react to form the final heterocyclic product, often with water as the only byproduct. acs.org This convergent approach is highly desirable for creating libraries of compounds for screening purposes.

Targeted Functionalization at the Quinoline-6-position

Direct and selective functionalization of specific positions on the quinoline ring is a significant challenge due to the presence of multiple C-H bonds with varying reactivity. nih.govnih.gov The C2 position is often the most readily functionalized due to its proximity to the nitrogen atom. nih.gov However, achieving functionalization at the C6 position often requires more strategic approaches.

While direct metal-catalyzed C6-H functionalization of quinolines is not commonly reported, this position can be accessed through other means. nih.gov For instance, the synthesis of 2-methyl-6-nitroquinoline (B57331) is a well-established process. nih.gov The nitro group at the 6-position can then serve as a handle for further transformations, including reduction to an amino group or conversion to a cyano group via a Sandmeyer-type reaction, although specific examples for 2-methylquinoline-6-carbonitrile via this route were not found in the provided search results.

Another strategy involves starting with a pre-functionalized aniline. For example, using a 4-substituted aniline in a classical quinoline synthesis, such as the Doebner-von Miller reaction with crotonaldehyde (B89634), can lead to a 6-substituted quinoline. nih.gov The synthesis of 2-methyl-6-nitroquinoline from 4-nitroaniline (B120555) and crotonaldehyde exemplifies this approach. nih.gov

Recent advances in C-H activation have shown promise for the functionalization of various positions on the quinoline ring. For example, palladium-catalyzed C8-selective arylation of quinoline N-oxides has been achieved, and the reaction tolerates substituents at the C6-position. acs.org While not a direct C6-functionalization, this demonstrates the increasing sophistication of regioselective C-H activation methods.

Regioselective Synthesis Strategies

Achieving regioselectivity in the synthesis of substituted quinolines is paramount for controlling the final properties of the molecule. acs.org The choice of synthetic strategy and catalyst plays a crucial role in directing the position of substituents.

Classical named reactions often provide inherent regioselectivity based on their mechanisms. For example, the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound, typically yields quinoline-4-carboxylic acids. mdpi.com Modifications to these classical methods can also influence regioselectivity.

Modern catalytic systems have enabled highly regioselective syntheses. For instance, a cobalt(III)-catalyzed C-H activation/cyclization of anilines with alkynes allows for the direct synthesis of a broad range of quinolines with high regioselectivity. organic-chemistry.org Similarly, copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines with promising chemo- and regioselectivity. organic-chemistry.org

For the synthesis of 2,4-disubstituted quinolines, an FeCl3-catalyzed Povarov-type [4+2] annulation of in situ generated iminium species with terminal alkynes has been developed. organic-chemistry.org Furthermore, the regioselective synthesis of 3-bromoquinoline (B21735) derivatives can be achieved through an acid-promoted rearrangement of arylmethyl azides. acs.org These examples underscore the power of modern synthetic methods to control the substitution pattern on the quinoline core.

Green Chemistry Principles in Synthetic Approaches

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use environmentally benign solvents and catalysts, are increasingly being applied to the synthesis of quinoline derivatives. tandfonline.comijpsjournal.comresearchgate.net This shift is driven by both environmental concerns and the economic benefits of more efficient and sustainable processes. nih.gov

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.govumich.edu These advantages include dramatically reduced reaction times, higher yields, and often improved product purity. rsc.orgresearchgate.net

The application of microwave irradiation has been successfully demonstrated in various quinoline syntheses. For example, a rapid and efficient synthesis of 2-vinylquinolines from 2-methylquinoline (B7769805) and aldehydes has been achieved using microwave irradiation. nih.gov This method demonstrates broad substrate scope and superior reaction kinetics compared to traditional approaches. nih.gov

Microwave-assisted one-pot, three-component reactions have also been developed for the synthesis of complex quinoline-based hybrids, such as dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines. acs.org These reactions proceed in a short time (8–20 minutes) under catalyst-free conditions in DMF. acs.org The use of microwave heating in the Friedländer synthesis of quinoline derivatives has also been shown to be effective, leading to improved yields. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-vinylquinolines nih.gov
EntryReactant 1 (2-methylquinoline)Reactant 2 (Aldehyde)MethodReaction TimeYield (%)
12-methylquinolineBenzaldehydeConventional12 h75
22-methylquinolineBenzaldehydeMicrowave15 min92
36-methoxy-2-methylquinoline4-chlorobenzaldehydeConventional12 h80
46-methoxy-2-methylquinoline4-chlorobenzaldehydeMicrowave15 min95

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. rsc.orgnih.gov This method can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. rsc.org

The synthesis of various quinoline derivatives has been successfully achieved using ultrasound irradiation. rsc.orgresearchgate.netnih.gov For example, a green and efficient synthesis of hybrid quinoline-imidazole derivatives has been reported under ultrasound irradiation, showing significant reductions in reaction time compared to conventional heating. rsc.orgnih.gov Specifically, reaction times were reduced from 720–960 minutes to 150–180 minutes. rsc.org

Ultrasound has also been employed for the one-pot, three-component synthesis of 2-substituted quinolines in water, using SnCl2·2H2O as a precatalyst. nih.gov This method provides good yields of the desired products and demonstrates the potential of ultrasound in promoting reactions in environmentally friendly solvents. nih.gov Another example is the synthesis of piperidinyl-quinoline acylhydrazones, where ultrasound irradiation facilitated the reaction in just 4-6 minutes in excellent yields. mdpi.com The use of ultrasound aligns with green chemistry principles by saving energy and often allowing for the use of less hazardous solvents. rsc.org

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Hybrid Quinoline-Imidazole Derivatives rsc.org
EntryReactionMethodReaction Time (min)Global Yield (%)
1N-alkylation & CycloadditionConventional (TH)720-960~85
2N-alkylation & CycloadditionUltrasound (US)150-180~90

Solvent-Free and Environmentally Benign Conditions

The push towards green chemistry has propelled the development of solvent-free and environmentally friendly methods for quinoline synthesis. ijpsjournal.com These approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous organic solvents. ijpsjournal.comias.ac.in One notable strategy involves the condensation of anilines with β-ketoesters at elevated temperatures (60°C) in the absence of a solvent, which can proceed to completion with high yields. Another approach utilizes microwave irradiation, which can significantly shorten reaction times and improve yields in the absence of a solvent. researchgate.netresearchgate.net For instance, the condensation of 2-methylquinoline with aromatic aldehydes has been successfully achieved under microwave irradiation in the presence of zinc chloride, offering a simpler workup and reduced by-product formation compared to traditional methods that use acetic anhydride. researchgate.net

The use of environmentally benign catalysts is another key aspect of green quinoline synthesis. tandfonline.com Ferric chloride hexahydrate (FeCl3·6H2O) has been reported as an inexpensive, non-toxic, and effective catalyst for the one-pot synthesis of quinoline derivatives from 2-aminoarylketones and active methylene compounds. tandfonline.com This method offers advantages such as milder reaction conditions, shorter reaction times, and better yields. tandfonline.com Similarly, indium (III) chloride has been shown to be an effective and recyclable catalyst for the one-pot synthesis of quinolines from substituted anilines and β-ketoesters, even under solvent-free conditions. The development of such methods aligns with the principles of green chemistry by providing more sustainable and economically viable routes to valuable quinoline compounds. ijpsjournal.com

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis of this compound and its analogs has benefited from various catalytic systems, including metal-free, transition metal-based, and nanomaterial-assisted approaches.

Metal-Free Catalysis

Organocatalysis has emerged as a powerful tool in organic synthesis, avoiding the use of potentially toxic and expensive metals. nih.govrsc.org In the context of quinoline synthesis, chiral phosphoric acid has been successfully employed as an organocatalyst in the atroposelective Friedländer heteroannulation reaction of 2-aminoaryl ketones with α-methylene carbonyl derivatives. acs.org This method provides enantioenriched, axially chiral polysubstituted 4-arylquinolines with high yields and enantioselectivities. acs.org The reaction is believed to proceed through a condensation/cyclodehydration sequence, where the chiral phosphoric acid creates a specific chiral environment, guiding the stereochemical outcome of the cyclization step. acs.org

Furthermore, metal-free, iodine-catalyzed methods have been developed for the synthesis of functionalized quinolines. acs.orgnih.gov One such protocol involves the reaction of 2-styrylanilines with 2-methylbenzothiazoles or 2-methylquinolines, featuring the direct functionalization of C(sp3)–H bonds. acs.orgnih.gov This strategy offers a broad substrate scope and proceeds in moderate to good yields. acs.orgnih.gov The proposed mechanism involves the generation of radical species that facilitate the oxidation of the methyl group to an aldehyde, which then undergoes condensation and cyclization to form the quinoline ring. acs.orgnih.gov

Transition Metal-Catalyzed Transformations

Transition metal catalysts, particularly those based on palladium, have been extensively used in the synthesis of quinolines due to their high efficiency and functional group tolerance. nih.govias.ac.inias.ac.in Palladium-catalyzed reactions often proceed under mild conditions and allow for the construction of complex molecular architectures in a single step. nih.gov For instance, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines provides a redox-neutral pathway to quinoline derivatives without the need for acids or bases. mdpi.com Another palladium-catalyzed method involves the aerobic oxidative annulation of o-vinylanilines and alkynes, which yields 2,3-disubstituted quinolines with high regioselectivity. organic-chemistry.org

Ruthenium catalysts have also been employed in quinoline synthesis. For example, a ruthenium-catalyzed [3+3] cyclization of anilines and allyl alcohols has been developed. mdpi.com Additionally, cobalt and nickel complexes have been shown to be effective for the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles, providing an environmentally friendly route to quinolines. organic-chemistry.org These transition metal-catalyzed methods offer versatile and efficient strategies for accessing a wide range of substituted quinolines. ias.ac.in

Nanomaterial-Assisted Catalysis

The use of nanocatalysts in organic synthesis has gained significant attention due to their unique properties, such as high surface area and enhanced catalytic activity. acs.orgacs.org In quinoline synthesis, various nanocatalysts have been employed to improve reaction efficiency and facilitate catalyst recovery. acs.org For example, silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) have been used to enhance the yield of 2-methyl-6-nitroquinoline synthesis. nih.govresearchgate.net These 40 nm nanoparticles are believed to stabilize unstable intermediates on their acidic silica (B1680970) surface, thereby increasing the reaction yield and reducing the reaction time. nih.govresearchgate.net

Other nanomaterials, such as titanium dioxide (TiO2) nanoparticles, have also been shown to be effective catalysts for quinoline synthesis via a borrowing hydrogen mechanism. rsc.org This method involves the C-alkylation of ketones with 2-aminobenzyl alcohol, leading to the formation of substituted quinolines in high yields. rsc.org The use of nanocatalysts offers a promising avenue for developing more sustainable and efficient synthetic protocols for quinolines, with the potential for catalyst recyclability and application in large-scale production. nih.govnih.gov

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The formation of the quinoline ring and the introduction of specific functional groups, such as the carbonitrile group, have been the subject of mechanistic studies.

Proposed Reaction Mechanisms for Carbonitrile Introduction

While specific mechanistic studies on the introduction of the carbonitrile group at the 6-position of 2-methylquinoline were not found in the provided search results, the general mechanisms of quinoline formation can provide insights. The Friedländer synthesis, a classical method for quinoline formation, involves the condensation and subsequent cyclodehydration of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govyoutube.com The reaction can be catalyzed by acids or bases. youtube.com

The Combes quinoline synthesis offers another pathway, involving the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org The mechanism proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed ring closure and dehydration to yield the quinoline ring. wikipedia.org

In the context of the Doebner-von Miller reaction for synthesizing 2-methyl-6-nitroquinoline, the proposed mechanism involves an initial aldol (B89426) condensation to form an α,β-unsaturated aldehyde, followed by a Michael addition of the aromatic amine. nih.gov Subsequent cyclization and oxidation lead to the final quinoline product. nih.gov The introduction of the carbonitrile group would likely involve starting materials containing a cyano group on the aniline precursor. The specific mechanism for the formation of this compound would depend on the chosen synthetic route and the nature of the reactants and catalysts involved. Further research is needed to elucidate the precise mechanistic details of carbonitrile introduction in these synthetic strategies.

Understanding Selectivity and Reaction Pathways

The synthesis of this compound can be approached through several strategic pathways, each with its own set of considerations regarding selectivity. The two most prominent routes involve either the initial synthesis of a 6-substituted 2-methylquinoline followed by conversion of the substituent to a nitrile, or the direct construction of the quinoline ring from a precursor already containing a cyano group or a group that can be readily converted to one.

A common and effective strategy begins with the synthesis of the 2-methylquinoline core using established name reactions such as the Doebner-von Miller or Skraup reactions. These methods allow for the regioselective formation of the quinoline ring system from an appropriately substituted aniline. Subsequently, a cyano group is introduced at the 6-position, often via a Sandmeyer reaction of a 6-amino precursor or through palladium-catalyzed cyanation of a 6-halo derivative.

Route 1: Doebner-von Miller Synthesis followed by Functional Group Transformation

This approach typically starts with the synthesis of 2-methyl-6-nitroquinoline from 4-nitroaniline and an α,β-unsaturated carbonyl compound like crotonaldehyde. The Doebner-von Miller reaction is a versatile method for quinoline synthesis, though it can sometimes lead to mixtures of products if not carefully controlled. commonorganicchemistry.com The reaction proceeds through a series of steps including Michael addition, cyclization, and oxidation. The selectivity for the formation of the 2-methyl-6-nitroquinoline is dictated by the substitution pattern of the starting aniline. With 4-nitroaniline, the cyclization is directed to preserve the substitution pattern on the benzene (B151609) ring.

Following the synthesis of the nitro-intermediate, a two-step functional group transformation is required to introduce the nitrile. First, the nitro group is reduced to an amine to yield 6-amino-2-methylquinoline (B160969). This reduction is commonly achieved with high efficiency using reducing agents such as tin(II) chloride or through catalytic hydrogenation.

The final step is the conversion of the amino group to a nitrile via the Sandmeyer reaction. This classic transformation involves the diazotization of the 6-amino-2-methylquinoline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide solution to afford the desired this compound. wikipedia.org The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring, and its success is often dependent on careful control of temperature and the purity of the diazonium salt intermediate.

Reaction Pathway: Doebner-von Miller and Sandmeyer Reaction

Formation of 2-Methyl-6-nitroquinoline: 4-Nitroaniline reacts with crotonaldehyde in the presence of an acid catalyst. The reaction proceeds via a 1,4-Michael addition of the aniline to the α,β-unsaturated aldehyde, followed by cyclization and dehydration to form a dihydroquinoline intermediate, which is then oxidized to 2-methyl-6-nitroquinoline.

Reduction to 6-Amino-2-methylquinoline: The nitro group of 2-methyl-6-nitroquinoline is reduced to an amino group.

Sandmeyer Cyanation: 6-Amino-2-methylquinoline is treated with nitrous acid to form a diazonium salt, which then reacts with copper(I) cyanide to yield this compound.

StepReactantsReagents/CatalystSolventConditionsProductYieldReference
14-Nitroaniline, CrotonaldehydeHCl-Reflux2-Methyl-6-nitroquinoline47% nih.gov
22-Methyl-6-nitroquinolineSnCl₂·2H₂O, HClEthanolReflux6-Amino-2-methylquinolineHigh-
36-Amino-2-methylquinoline1. NaNO₂, H₂SO₄2. CuCN, KCNWater0-5 °C, then 50 °CThis compoundGood wikipedia.org

Table 1: Synthesis of this compound via Doebner-von Miller and Sandmeyer Reactions. Note: Specific yield for step 2 was not detailed in the general literature but is typically high for this type of reduction.

Route 2: Palladium-Catalyzed Cyanation of a Halogenated Precursor

An alternative and increasingly popular approach involves the palladium-catalyzed cyanation of a pre-functionalized 2-methylquinoline. This method avoids the often harsh conditions of the Sandmeyer reaction and can offer higher yields and functional group tolerance. The synthesis would begin with the preparation of a 6-halo-2-methylquinoline, for example, 6-bromo-2-methylquinoline (B1268081). This can be synthesized via a Doebner-von Miller reaction using 4-bromoaniline (B143363) and crotonaldehyde.

Once the 6-bromo-2-methylquinoline is obtained, the bromine atom can be displaced by a cyanide group using a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂). The use of zinc cyanide is often preferred over more toxic alkali metal cyanides. The catalytic cycle for this cross-coupling reaction involves oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the cyanide group from zinc to palladium, and finally, reductive elimination to yield the desired nitrile and regenerate the Pd(0) catalyst. The selectivity of this reaction is excellent, with the cyanation occurring specifically at the position of the halogen atom.

Reaction Pathway: Doebner-von Miller and Palladium-Catalyzed Cyanation

Formation of 6-Bromo-2-methylquinoline: 4-Bromoaniline undergoes a Doebner-von Miller reaction with crotonaldehyde to yield 6-bromo-2-methylquinoline.

Palladium-Catalyzed Cyanation: 6-Bromo-2-methylquinoline is reacted with a cyanide source, such as zinc cyanide, in the presence of a palladium catalyst and a suitable ligand to produce this compound.

StepReactantsReagents/CatalystLigandSolventConditionsProductYieldReference
14-Bromoaniline, CrotonaldehydeAcid Catalyst---6-Bromo-2-methylquinoline- youtube.com
26-Bromo-2-methylquinolineZn(CN)₂Pd₂(dba)₃dppfDMF100 °CThis compound88%

Table 2: Synthesis of this compound via Palladium-Catalyzed Cyanation. Note: Specific yield for step 1 was not provided in the general source but is a standard quinoline synthesis.

Alternative Approach: Direct Synthesis from a Cyano-Substituted Aniline

A conceptually more direct, though potentially more challenging, route would involve the Doebner-von Miller reaction of 4-aminobenzonitrile (B131773) with crotonaldehyde. This would, in theory, directly produce this compound in a single cyclization step. However, the success of this reaction is highly dependent on the electronic nature of the aniline. The strongly electron-withdrawing nature of the cyano group can deactivate the aromatic ring towards the electrophilic cyclization step, potentially leading to low yields or requiring harsh reaction conditions. The selectivity would still be governed by the para-position of the amino group, directing the formation of the 6-substituted quinoline. While plausible, this approach is less commonly reported in the literature compared to the functional group transformation strategies.

Advanced Spectroscopic and Structural Characterization Techniques for 2 Methylquinoline 6 Carbonitrile

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, is essential for identifying the functional groups and fingerprint region of a molecule.

Published Raman spectra for 2-Methylquinoline-6-carbonitrile could not be located. Raman spectroscopy complements FT-IR analysis. For this compound, the C≡N stretch would also be a characteristic Raman band, often showing strong intensity due to the polarizability of the triple bond. The aromatic ring vibrations of the quinoline (B57606) moiety would also be expected to produce strong Raman signals, particularly the ring breathing modes. The symmetric vibrations of the molecule would be particularly Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity and electronic environment of the hydrogen and carbon atoms within a molecule.

While specific, experimentally verified ¹H NMR data for this compound is not published in the reviewed sources, the expected spectrum can be predicted based on its structure. A distinct singlet peak would be anticipated for the three protons of the methyl group (CH₃) at the 2-position, likely in the δ 2.5-2.8 ppm range. The protons on the quinoline ring would appear as a series of doublets, triplets, or multiplets in the aromatic region (approximately δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns (J-values) would depend on the electronic effects of the electron-withdrawing nitrile group at the 6-position.

Experimentally determined ¹³C NMR data for this compound is not available in the searched databases. A ¹³C NMR spectrum would show distinct signals for each of the 11 unique carbon atoms in the molecule. The carbon of the nitrile group (-CN) would be expected in the δ 115-125 ppm range. The methyl carbon would produce a signal in the aliphatic region, typically around δ 20-25 ppm. The remaining nine carbons of the quinoline ring system would have chemical shifts in the aromatic region (δ 120-160 ppm), with their precise locations influenced by the positions of the methyl and nitrile substituents.

X-ray Diffraction Analysis

A search for single-crystal X-ray diffraction data for this compound did not yield any published crystal structures. If such data were available, it would provide definitive proof of the molecular structure. The analysis would reveal precise bond lengths, bond angles, and the planarity of the quinoline ring system. Furthermore, it would describe the intermolecular interactions, such as π-π stacking, that govern how the molecules arrange themselves in the solid state, providing insight into the compound's crystal packing and lattice parameters.

Single Crystal X-ray Diffraction for Solid-State Structure

Although a specific crystallographic information file (CIF) for this compound was not found, the analysis of related structures, such as quinoline-2-carbonitrile (B74147), provides a strong basis for predicting its structural characteristics. For instance, quinoline-2-carbonitrile crystallizes in the orthorhombic system, a common crystal system for planar aromatic molecules. nih.gov It is anticipated that this compound would also adopt a crystal system that accommodates its relatively planar quinoline core, likely monoclinic or orthorhombic.

The presence of the methyl group at the 2-position and the carbonitrile group at the 6-position will influence the exact packing arrangement and unit cell parameters. The methyl group, being a small substituent, is not expected to cause significant distortion of the quinoline ring system itself. The carbonitrile group is linear and its nitrogen atom can participate in intermolecular interactions.

To illustrate the type of data obtained from an SCXRD experiment, the crystallographic data for the related compound quinoline-2-carbonitrile is presented in the table below. nih.gov

Crystal Data for Quinoline-2-carbonitrile
Crystal system Orthorhombic
Space group P2₁2₁2₁
a (Å) 3.8497 (2)
b (Å) 9.9559 (4)
c (Å) 19.9639 (13)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 765.16 (7)
Z 4
Source: nih.gov

This table presents data for a related compound to illustrate the parameters determined by single-crystal X-ray diffraction.

Elucidation of Intermolecular Interactions

The intermolecular interactions within the crystal lattice of this compound are crucial in determining its melting point, solubility, and other macroscopic properties. Based on the functional groups present and the analysis of related quinoline structures, several types of non-covalent interactions are expected to be significant.

The planar aromatic quinoline ring system is highly susceptible to π-π stacking interactions . In the crystal structure of quinoline-2-carbonitrile, molecules are stacked along the a-axis, with a centroid-centroid distance of 3.7943 (19) Å between the benzene (B151609) and pyridine (B92270) rings of adjacent molecules, indicating weak aromatic π-π stacking interactions. nih.gov A similar arrangement is highly probable for this compound, where the planar rings of adjacent molecules would align to maximize attractive forces.

To summarize the expected intermolecular interactions:

Interaction Type Description Relevance to this compound
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Expected to be a dominant force, leading to stacked arrangements of the quinoline rings.
C-H···N Hydrogen Bonds Weak hydrogen bonds involving a carbon-hydrogen bond as the donor and the nitrogen of the nitrile as the acceptor.Possible, contributing to the stability of the crystal lattice, especially in the absence of stronger hydrogen bond donors.
van der Waals Forces Weak, non-specific interactions between all atoms.Present throughout the crystal structure, contributing to the overall cohesion.

Computational Chemistry and Theoretical Investigations of 2 Methylquinoline 6 Carbonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules with high accuracy. DFT calculations on quinoline (B57606) derivatives have been instrumental in understanding their behavior at a molecular level.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For quinoline derivatives, this is commonly performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311++G(d,p) or 6-31G**. researchgate.netresearchgate.net This process determines the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. researchgate.net

Parameter Bond Typical Length (Å)
Bond LengthC-C (aromatic)1.37 - 1.45
Bond LengthC-N (in ring)1.33 - 1.38
Bond LengthC-C (methyl)~1.53
Bond LengthC-C (nitrile)~1.45
Bond LengthC≡N (nitrile)~1.16

Note: The data presented are typical values for related quinoline structures and serve as an illustrative example.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. pku.edu.cnyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the nucleophilic character of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic character. youtube.comrsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. pku.edu.cn For various quinoline derivatives, DFT calculations have shown that the HOMO is often distributed over the quinoline ring system, while the LUMO's location can be influenced by electron-withdrawing substituents. rsc.orgresearchgate.net In 2-Methylquinoline-6-carbonitrile, the electron-withdrawing cyano group would be expected to significantly influence the LUMO distribution and lower its energy, likely resulting in a smaller HOMO-LUMO gap compared to unsubstituted quinoline.

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons (electrophilicity).
ΔE (HOMO-LUMO Gap) ELUMO - EHOMOIndicates chemical reactivity, kinetic stability, and the energy of electronic transitions. A smaller gap implies higher reactivity.

This table outlines the key parameters of Frontier Molecular Orbital analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wolfram.combhu.ac.in The MEP map displays different potential values on the electron density surface using a color spectrum. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with lone pairs of heteroatoms. researchgate.netmdpi.com Regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a significant region of negative potential around the nitrogen atom of the quinoline ring and the nitrogen of the cyano group, due to their lone pairs of electrons. researchgate.net The hydrogen atoms of the methyl group and the aromatic rings would likely exhibit positive potential. bhu.ac.in This information is critical for understanding intermolecular interactions, including hydrogen bonding and potential binding to receptor sites. scispace.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from occupied donor orbitals to unoccupied acceptor orbitals. dergi-fytronix.comaimspress.com The stabilization energy (E(2)) associated with these interactions is calculated, with higher values indicating a stronger interaction. aimspress.com

In a molecule like this compound, NBO analysis would likely reveal significant π-π* interactions within the aromatic quinoline system, contributing to its stability. dergi-fytronix.com It would also quantify the delocalization of electron density from the lone pairs of the quinoline and nitrile nitrogen atoms to antibonding orbitals within the structure. aimspress.com This analysis helps to rationalize the molecule's electronic structure and stability beyond the simple Lewis structure model. dergi-fytronix.com

Molecular Dynamics (MD) Simulations

While DFT studies focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations are particularly useful for studying the conformational changes of a molecule and its interactions with other molecules, such as proteins or solvents. youtube.comub.edu

MD simulations are a powerful tool in drug design to study how a ligand, such as this compound, interacts with a target protein. nih.gov Starting from a docked pose obtained from molecular docking, an MD simulation can predict the stability of the ligand-protein complex over a period of nanoseconds or longer. nih.govyoutube.com

These simulations track the movements of the ligand within the protein's binding site, revealing key information about the stability of intermolecular interactions like hydrogen bonds and hydrophobic contacts. The results can help to validate docking studies and provide a more realistic picture of the binding event. nih.gov For a quinoline derivative, MD simulations can assess how the quinoline core, the methyl group, and the carbonitrile group contribute to binding affinity and specificity with a particular protein target. nih.gov

Conformational Analysis and Stability

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, theoretical calculations are employed to determine the most stable conformation, which corresponds to the lowest energy state. This analysis is vital for understanding how the molecule interacts with its environment and with other molecules.

Theoretical calculations for methylquinolines have been shown to be in excellent agreement with experimental results, validating the use of computational methods for predicting their thermodynamic properties. nist.gov For instance, ideal gas entropies calculated using the B3LYP/6-31+G(d,p) model chemistry for various methylquinolines have demonstrated high accuracy. nist.gov This level of agreement provides confidence in the computational predictions of stability for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in medicinal chemistry for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. nih.gov

Correlation of Structural Descriptors with Biological Activity

In QSAR studies, the chemical structure of a molecule is represented by a set of numerical values known as molecular descriptors. These descriptors can encode various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity. For quinoline derivatives, QSAR models have been successfully developed to predict their biological activities, including their potential as inhibitors of enzymes like c-MET kinase and their antimalarial activity against Plasmodium falciparum. nih.govnih.gov

Table 1: Examples of Structural Descriptors Used in QSAR Studies of Quinoline Derivatives

Descriptor TypeExamplesRelevance to Biological Activity
Constitutional Molecular Weight, Number of RingsInfluences overall size and transport properties.
Topological Wiener Index, Balaban IndexDescribes molecular branching and connectivity.
Geometrical Molecular Surface Area, Molecular VolumeRelates to the shape and steric interactions with biological targets.
Electronic Dipole Moment, HOMO/LUMO EnergiesGoverns electrostatic interactions and reactivity.
Physicochemical LogP (Lipophilicity), Polar Surface AreaAffects membrane permeability and solubility.

This table is a representative example and not exhaustive.

Predictive Modeling for Derivatives

Once a robust QSAR model is established and validated, it can be used to predict the biological activity of new, hypothetical derivatives of this compound. By systematically modifying the structure of the parent compound—for example, by introducing different substituents at various positions on the quinoline ring—and calculating the descriptors for these new structures, their activities can be estimated using the QSAR equation.

This predictive capability allows for the in silico screening of a large virtual library of compounds, identifying those with the highest predicted potency and the most favorable pharmacokinetic profiles. nih.gov For instance, a validated QSAR model for c-MET inhibitors was used to predict the activity of new quinoline derivatives, demonstrating the model's utility in guiding the design of novel therapeutic agents. nih.gov This approach significantly accelerates the drug discovery process by focusing experimental efforts on the most promising candidates.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for various applications in photonics and optoelectronics, such as frequency conversion and optical switching. mdpi.com Computational methods, particularly those based on quantum mechanics, have become indispensable for predicting the NLO properties of organic molecules. mdpi.comjmcs.org.mx

Theoretical predictions of the NLO properties of this compound involve calculating its molecular polarizability (α) and hyperpolarizabilities (β and γ). The first hyperpolarizability (β) is of particular interest as it governs the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). mdpi.com

Density Functional Theory (DFT) is a widely used method for these calculations, with various functionals available to provide accurate predictions. mdpi.com For organic compounds, functionals like CAM-B3LYP and M06-2X have been shown to be reliable for estimating NLO properties. mdpi.com The presence of electron-donating and electron-accepting groups within a molecule, connected by a π-conjugated system, is a key structural motif for enhancing NLO response. jmcs.org.mx In this compound, the quinoline ring acts as a π-conjugated bridge, while the methyl group is a weak electron donor and the carbonitrile group is a strong electron acceptor. This donor-acceptor architecture suggests that the molecule may possess significant NLO properties.

Studies on similar donor-π-acceptor systems have shown that the magnitude of the NLO response is strongly dependent on the strength of the donor and acceptor groups and the nature of the conjugated bridge. scielo.org.mx For instance, theoretical investigations of triphenylamine-based dyes with α-cyanocinnamic acid as an acceptor have demonstrated large second-order polarizabilities. jmcs.org.mx Similarly, the introduction of fluorine atoms can significantly enhance the NLO response of a system. scielo.org.mx

Table 2: Theoretically Predicted NLO Properties of a Representative Organic Molecule

PropertySymbolCalculated Value (a.u.)
Dipole Momentμ5.61
Average Polarizability<α>245.3
First Hyperpolarizabilityβ_tot1287

This table presents example data for a related organic molecule to illustrate the typical output of NLO calculations and does not represent this compound itself.

Theoretical calculations can also provide insights into the relationship between the electronic structure of a molecule and its NLO properties. For example, a smaller HOMO-LUMO energy gap is often associated with a larger hyperpolarizability. scielo.org.mx By analyzing the molecular orbitals and electronic transitions, researchers can understand the origin of the NLO response and design new molecules with optimized properties. scielo.org.mx

Pharmacological and Biological Research Avenues of 2 Methylquinoline 6 Carbonitrile and Its Derivatives

Antimicrobial Efficacy and Mechanisms

Derivatives of the quinoline (B57606) core structure have been extensively studied for their effectiveness against various microbial pathogens. nih.govneliti.com The ongoing challenge of drug resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. nih.gov

Antibacterial Activity: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A key mechanism by which quinoline derivatives exert their antibacterial effects is through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are crucial for bacterial DNA replication, making them excellent targets for antibacterial drugs. researchgate.net

Several studies have highlighted the potential of quinoline derivatives as potent inhibitors of these enzymes. For instance, a series of novel quinoline-2-one derivatives demonstrated significant inhibitory activity against E. coli DNA gyrase and topoisomerase IV. nih.gov Specifically, compounds 6c and 6l were identified as potent inhibitors, with IC50 values of 280 ± 30 nM and 327 ± 30 nM against E. coli DNA gyrase, respectively. nih.gov These same compounds also showed encouraging activity against E. coli topoisomerase IV. nih.gov

Molecular docking studies have further elucidated the binding interactions between quinoline derivatives and DNA gyrase, with synthesized compounds showing binding energies ranging from –6.0 to –7.33 kcal/mol. semanticscholar.org The potent inhibitory activity of certain quinoline derivatives against DNA gyrase has been confirmed through in vitro investigations, with one derivative exhibiting an IC50 value of 3.39 μM. researchgate.net

The following table summarizes the antibacterial activity of selected quinoline derivatives:

CompoundTarget OrganismActivity
Compound 3gP. aeruginosaMIC of 0.0625 mg/mL researchgate.net
Compound 3fS. aureusMIC of 0.0078 mg/mL researchgate.net
Compound 6cMRSA and VREMIC of 0.75 μg/mL nih.gov
Compound 14Various bacteria and fungiMIC values in the range of 0.66–3.98 μg/ml researchgate.net
Compound 8E. coliInhibition zone of 9.00 ± 0.55 mm at 300 μg/mL semanticscholar.org

Antifungal Activity Assessment

In addition to their antibacterial properties, quinoline derivatives have demonstrated significant antifungal activity. nih.govresearchgate.net A number of synthesized quinoline compounds have shown moderate to good activity against a range of fungal strains, including Candida albicans, Aspergillus flavus, Aspergillus niger, and Fusarium oxysporum. researchgate.netnih.govresearchgate.net

For example, certain novel quinoline derivatives exhibited remarkable antifungal activity against C. albicans, with compounds 3c and 3g showing a minimum inhibitory concentration (MIC) of 0.0625 mg/mL. researchgate.net Another study identified a series of 2,6-disubstituted quinoline derivatives with fungicidal activity against Candida biofilms. mdpi.com Among these, compounds 1, 2, 5, 6, and 17 were the most potent against planktonic C. albicans, while compounds 1 and 5 also showed activity against the emerging pathogen C. glabrata. mdpi.com

The antifungal potential of these compounds is further highlighted by the activity of fluorinated quinoline analogs, with some exhibiting over 80% inhibition against S. sclerotiorum and R. solani at a concentration of 50 μg/mL. mdpi.com

Below is a table summarizing the antifungal activity of selected quinoline derivatives:

CompoundTarget OrganismActivity
Compounds 3c and 3gC. albicansMIC of 0.0625 mg/mL researchgate.net
Compound 7eThree fungal speciesMore active than Amphotericin B researchgate.net
Compounds 1, 2, 5, 6, 17C. albicansMFC of 6.25–25 µM mdpi.com
Compounds 1, 5C. glabrataMFC < 50 µM mdpi.com
Compounds 2b, 2e, 2f, 2k, 2nS. sclerotiorum>80% inhibition at 50 μg/mL mdpi.com
Compound 2gR. solani80.8% inhibition at 50 μg/mL mdpi.com

Antiviral Properties: Focus on HIV-1 Latency Reactivation

The antiviral potential of quinoline derivatives extends to the challenging area of HIV-1 latency. researchgate.net A quinoline-derivative, designated AV6, was identified for its ability to reactivate latent HIV-1 in various cell-based models without causing global T-cell activation. nih.gov This is a significant finding in the quest for an HIV cure, as reactivating the latent virus is a key step in the "shock and kill" strategy.

Furthermore, multi-substituted quinoline-based allosteric HIV-1 integrase inhibitors (ALLINIs) represent another class of antiviral agents. nih.gov These compounds bind to the integrase enzyme at a site distinct from the catalytic active site, triggering an aberrant multimerization of the enzyme and blocking viral replication. nih.gov Studies have shown that substitutions at the 6 or 8 position of the quinoline scaffold can impact the binding properties and antiviral activities of these ALLINIs. nih.gov

Anticancer Potential and Molecular Targets

Quinoline and its derivatives have emerged as a privileged scaffold in the discovery of anticancer agents, with some compounds currently in clinical use. researchgate.netneuroquantology.com Their anticancer effects are often attributed to their ability to interact with various molecular targets involved in cancer progression.

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. google.comgoogle.com Quinoline derivatives have been investigated as inhibitors of several protein kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.netnih.gov

For instance, some quinoline-chalcone hybrids have been designed as potential EGFR inhibitors, with one promising compound showing potent anticancer activity (IC50 = 3.46 μM) and 67% inhibition of EGFR tyrosine kinase. nih.gov Other quinoline derivatives have shown inhibitory activity against the PI3K/AkT/mTOR pathway, a critical signaling cascade in cancer. nih.gov

The table below presents the anticancer activity of selected quinoline derivatives against various cancer cell lines:

CompoundCancer Cell LineActivity (IC50)
Compound 16HePG2, MCF-7, PC3, HCT-1165.70, 8.04, 11.15, 4.25 µM researchgate.net
Compound 26HePG2, MCF-7, PC3, HCT-1166.45, 8.63, 12.28, 7.03 µM researchgate.net
Compound 3jMCF-782.9% reduction in cellular growth nih.gov
Compound 4fMCF-7, A5496.39 µM, 6.9 µM sci-hub.se
Compound 37Not specified3.46 µM nih.gov

Cyclooxygenase-2 (COX-2) Expression Modulation

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers. nih.govmdpi.com Its role in promoting inflammation and cell proliferation makes it an attractive target for anticancer drug development. nih.govmdpi.com

Novel 1,2,4-triazine-quinoline hybrids have been identified as potent multi-target inhibitors of the LPS-induced inflammatory response through the dual inhibition of COX-2 and 15-LOX. nih.gov In a study of these hybrids, compound 8e emerged as the most potent and selective COX-2 inhibitor with an IC50 value of 0.047 µM and a selectivity index of 265.9. nih.gov This highlights the potential of quinoline-based structures to modulate COX-2 expression and exert anti-inflammatory and potentially anticancer effects.

Induction of Apoptosis in Cancer Cell Lines

Quinoline derivatives have been a focal point in the development of new anticancer agents due to their ability to induce apoptosis, or programmed cell death, in cancer cells. ekb.eg Research has shown that certain quinoline compounds can trigger apoptosis through various molecular pathways.

One area of investigation involves the modulation of key proteins in the apoptotic cascade. For instance, some quinoline derivatives have been found to activate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins such as Bcl-2. researchgate.net This shift in the balance between pro- and anti-apoptotic proteins leads to the initiation of the intrinsic apoptotic pathway. researchgate.net

Furthermore, studies have explored the role of quinoline derivatives in inducing apoptosis through the activation of caspases, a family of proteases essential for the execution phase of apoptosis. The activation of caspase-3, a key executioner caspase, has been observed in cancer cells treated with certain quinoline compounds, leading to the cleavage of cellular substrates and ultimately, cell death. mdpi.comnih.gov The activation of caspase-3 can be a downstream event of various signaling pathways, including those initiated by cellular stress. mdpi.com

Some quinoline derivatives have also been shown to induce apoptosis by targeting other cellular processes. For example, a novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline, BAPPN, demonstrated cytotoxic activity against several cancer cell lines, including hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A549). mdpi.com This compound was found to up-regulate the expression of the tumor suppressor protein p53 and caspase-3, while down-regulating proteins involved in proliferation such as VEGF, PCNA, and Ki67. mdpi.com

The table below summarizes the findings of a study on the cytotoxic activity of BAPPN against various cancer cell lines.

Cell LineCancer TypeIC50 Value (µg/mL)
HepG2Hepatocellular Carcinoma3.3
HCT-116Colon Carcinoma23
MCF-7Breast Cancer3.1
A549Lung Cancer9.96
Data from a study on the cytotoxic activity of BAPPN, a novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline. mdpi.com

Antimalarial and Antiparasitic Investigations

The quinoline core is historically significant in the fight against malaria, with quinine (B1679958) being one of the first effective treatments. nih.govnih.gov Modern research continues to explore quinoline derivatives for their antimalarial and antiparasitic properties, aiming to overcome drug resistance in parasites like Plasmodium falciparum. researchgate.netnih.gov

Molecular hybridization, a strategy that combines two or more pharmacophores, has been employed to enhance the antimalarial activity of quinoline derivatives. nih.gov For example, a hybrid of a 2-methylquinoline (B7769805) derivative and an aldehyde showed an IC50 value of 0.033 µM against a chloroquine-resistant strain of P. falciparum, which was about five times more potent than chloroquine (B1663885) itself. nih.gov Another approach involved the conjugation of quinoline moieties with a norbenzomorphan skeleton, resulting in a compound with an IC50 value of 0.089 µM against the Pf3D7 strain. nih.gov

Researchers have also synthesized quinoline-pyrimidine hybrids, which have demonstrated in vitro antiplasmodial activity against both drug-sensitive and drug-resistant strains of P. falciparum. mdpi.com Some of these hybrids, however, showed significantly less activity than chloroquine. mdpi.com The development of quinoline-based compounds continues to be a promising avenue for new antimalarial drugs. mdpi.com

Anti-inflammatory and Analgesic Research

Quinoline derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. nih.gov Research in this area often focuses on the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. nih.gov

One study investigated a synthetic quinoline derivative, a hybrid of tomoxiprole (B1237166) and naproxen, and found that it exhibited dose-dependent anti-nociceptive effects in writhing and hot plate tests in mice. nih.gov This compound also demonstrated significant anti-inflammatory effects, comparable to reference drugs like diclofenac (B195802) and celecoxib. nih.gov Docking studies suggested that this quinoline derivative could strongly inhibit the COX-2 enzyme, which is a key target for many anti-inflammatory drugs. nih.gov

Other research has focused on synthesizing novel quinoline derivatives bearing azetidinone scaffolds. nih.gov These compounds were evaluated for their anti-inflammatory and analgesic activities using models such as the carrageenan-induced rat paw edema model and the Eddy's hot plate method. nih.gov Certain derivatives showed significant anti-inflammatory and analgesic activity compared to the control group. nih.gov Additionally, quinazoline (B50416) analogs of anpirtoline, where the pyridine (B92270) ring is replaced with a quinoline or quinazoline nucleus, have been synthesized and studied for their analgesic activity. nih.gov

Antidiabetic Activity and Enzyme Inhibition

The management of type 2 diabetes mellitus often involves the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase to control postprandial hyperglycemia. nih.govnih.gov Quinoline derivatives have emerged as a class of compounds with potential antidiabetic activity through the inhibition of these key enzymes. nih.gov

Alpha-Amylase Inhibition Studies

α-Amylase is a key enzyme in the digestion of starch. Research has shown that certain quinoline-1,3,4-oxadiazole conjugates bearing a 1,2,3-triazole moiety exhibit moderate inhibitory activity against α-amylase. nih.gov The inhibition of this enzyme can help in reducing the rate of glucose release from complex carbohydrates. While some natural extracts have shown α-amylase inhibitory activity, the focus of this section is on quinoline derivatives. nih.govnih.gov

Alpha-Glucosidase Inhibition Studies

α-Glucosidase is another crucial enzyme in carbohydrate digestion, responsible for breaking down disaccharides into monosaccharides. The inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes. nih.govnih.gov

Several studies have highlighted the potential of quinoline derivatives as potent α-glucosidase inhibitors. For instance, a series of synthetic thiomethylacetamide-quinoline derivatives linked to diphenyl-imidazole showed highly potent in vitro α-glucosidase inhibitory activity, with IC50 values in the low micromolar to nanomolar range. nih.gov One of the most potent compounds from this series exhibited a competitive inhibitory mechanism. nih.gov

Similarly, quinoline-1,3,4-oxadiazole conjugates with a 1,2,3-triazole moiety have demonstrated low micromolar IC50 values against α-glucosidase. nih.gov The structure-activity relationship studies of these compounds have provided insights for designing even more potent inhibitors. nih.gov The development of new and safer α-glucosidase inhibitors is an active area of research to overcome the side effects associated with currently available drugs. nih.gov

The following table presents the α-glucosidase inhibitory activity of some quinoline derivatives compared to the standard drug acarbose.

CompoundIC50 (µM)
Acarbose750.1 ± 0.23
Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamide (B32628) (11j)45.26 ± 0.03
Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamide (11i)46.25 ± 0.89
Data from a study on phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides as α-glucosidase inhibitors. nih.gov

Antioxidant Activity and Free Radical Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. nih.gov Quinoline derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals. researchgate.netresearchgate.netmdpi.com

The antioxidant activity of quinoline derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netnih.gov Studies have shown that the antioxidant capacity of these compounds can be influenced by the nature and position of substituents on the quinoline ring. researchgate.net For example, the presence of hydroxyl groups can enhance the hydrogen-donating ability of the molecule, contributing to its antioxidant effect. nih.gov

Research has explored the synthesis of various quinoline derivatives and their evaluation as antioxidants. ekb.egresearchgate.net For instance, some 2-chloroquinoline-3-carbaldehyde (B1585622) and 2-chloro-3-(1,3-dioxolan-2-yl)quinoline (B12857751) derivatives have shown significant radical scavenging activity. researchgate.net Another study on quinoline- and isoindoline-integrated polycyclic compounds identified a derivative with significant antioxidant activity in multiple free radical scavenging assays. nih.gov The search for new synthetic quinoline derivatives with antioxidant potential is an ongoing effort in medicinal chemistry. mdpi.comsemanticscholar.org

In Silico Drug Design and Molecular Docking Applications

The use of computational methods, specifically in silico drug design and molecular docking, has become a important tool in the discovery and development of new drugs. These techniques allow researchers to predict how a compound will interact with biological targets, as well as its likely pharmacokinetic properties, before it is synthesized in the laboratory. This approach saves significant time and resources by identifying promising candidates early in the drug discovery pipeline. For quinoline derivatives, including those related to 2-Methylquinoline-6-carbonitrile, these computational studies are instrumental in guiding the design of new therapeutic agents. nih.govresearchgate.net

Ligand-Target Interactions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand, such as a derivative of this compound, and a biological macromolecule, typically a protein. By predicting the binding mode and affinity, researchers can gain insights into the compound's potential biological activity. nih.govnih.gov

For instance, studies on various quinoline derivatives have demonstrated their potential to interact with a range of biological targets implicated in diseases like cancer and HIV. nih.govnih.govnih.gov In the context of cancer, quinoline-based molecules have been investigated as inhibitors of key enzymes in carcinogenic pathways, such as c-Met, epidermal growth factor (EGF), and vascular endothelial growth factor (VEGF) receptors. nih.govnih.gov Molecular docking studies reveal that these compounds can fit into the active sites of these proteins, forming crucial interactions, like hydrogen bonds and π-π stacking, with specific amino acid residues. nih.gov For example, in the case of HIV, quinoline derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), and docking studies have shown their ability to bind to the allosteric site of the HIV reverse transcriptase enzyme. nih.govnih.gov

The specific interactions observed in docking simulations provide a rational basis for the design of more potent and selective inhibitors. For example, the presence of certain functional groups on the quinoline scaffold can either enhance or diminish binding affinity depending on the specific target. nih.gov A study on 1,2,3-triazole-8-quinolinol hybrids showed that introducing electron-donating substituents on the 1,2,3-triazole ring was important for their activity. acs.org

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Before a compound can be considered a viable drug candidate, it is crucial to assess its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction has become an integral part of the early-stage drug discovery process, helping to filter out compounds that are likely to fail in later clinical phases due to poor pharmacokinetic profiles. researchgate.netnih.gov These predictions are often based on a set of molecular descriptors and established models like Lipinski's "Rule of Five". researchgate.netresearchgate.net

For quinoline derivatives, various computational tools and web servers are employed to predict their ADME properties. researchgate.netrsc.org These predictions include parameters such as intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. For example, a study on quinoline-quinazolinone-thioacetamides predicted their drug-likeness and pharmacokinetic properties, finding that some of the most potent compounds followed Lipinski's Rule of Five and had moderate permeability to Caco-2 cells, an indicator of intestinal absorption. rsc.org

Similarly, an in silico ADME assessment of novel quinoline-4-one derivatives designed as Factor Xa inhibitors showed that the majority of the designed compounds exhibited excellent ADME properties. researchgate.net These predictive studies are crucial for prioritizing which derivatives to synthesize and test in vitro and in vivo.

Pharmacokinetic Profiling

In silico pharmacokinetic profiling provides a more comprehensive picture of how a drug candidate is likely to behave in a biological system. This goes beyond basic ADME predictions to model the time course of drug absorption, distribution, metabolism, and excretion. These computational models can help in predicting key pharmacokinetic parameters such as bioavailability, clearance, and half-life. ucj.org.uanih.gov

For quinoline derivatives, in silico pharmacokinetic profiling plays a critical role in their development as potential therapeutic agents. researchgate.netnih.gov For example, a study on 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents included pharmacokinetic predictions as part of their in silico workflow. researchgate.net The results indicated that most of the derivatives exhibited favorable predicted pharmacokinetic properties. researchgate.net

In another study, the toxicity profiles of a series of 4-(2-fluorophenoxy) quinoline derivatives were examined. The predicted lowest observed adverse effect level (LOAEL) values were used to assess the safety of these compounds, with several showing promise as both active and relatively safe drug candidates. nih.gov Such in silico toxicity and pharmacokinetic profiling are essential for de-risking drug candidates before they advance to more expensive and time-consuming preclinical and clinical studies.

Applications in Materials Science and Catalysis for 2 Methylquinoline 6 Carbonitrile

Electronic and Optoelectronic Materials

Quinoline (B57606) derivatives are frequently explored for their potential in electronic and optoelectronic devices due to their inherent aromaticity, charge transport capabilities, and thermal stability. nih.gov The electron-withdrawing nature of the nitrile group in 2-Methylquinoline-6-carbonitrile, in conjunction with the electron-donating potential of the quinoline ring system, creates a push-pull electronic structure that is often desirable for these applications.

Organic Photovoltaic Cells

In the field of organic photovoltaics, there is a continuous search for new materials to improve efficiency and stability. nih.govmdpi.com Quinoline derivatives are investigated for their use in various components of solar cells, including as absorbers and in transport layers. nih.govresearchgate.netresearchgate.net The electronic properties of these derivatives can be tuned through chemical synthesis to match the energy level requirements for efficient charge separation and transport. nih.gov The structure of this compound makes it a candidate for exploration in this area, potentially as a component of a donor or acceptor material, or as an additive to improve the morphology and performance of the active layer in organic solar cells. rsc.org

Role in Catalytic Processes

The nitrogen atom in the quinoline ring provides a coordination site for metal ions, making quinoline derivatives valuable as ligands in catalysis. Furthermore, their basicity allows them to act as organocatalysts or additives in various chemical transformations.

As Ligands in Metal-Catalyzed Reactions

The synthesis of complex molecules often relies on metal-catalyzed reactions, where the choice of ligand is critical to the success of the transformation. Quinoline-based ligands can influence the reactivity and selectivity of a metal catalyst. While research into the specific application of this compound as a ligand is limited, the presence of the quinoline nitrogen suggests it can coordinate to metal centers. The electronic properties conferred by the methyl and nitrile groups could modulate the catalytic activity of such a complex. For instance, related 2-methylquinoline (B7769805) structures have been used in the synthesis of various compounds. nih.gov

As Basic Additives in Organic Transformations

The nitrogen atom in the quinoline ring imparts basic properties to the molecule. This basicity allows quinoline and its derivatives to be used as catalysts or basic additives in a range of organic reactions. They can facilitate reactions by deprotonating substrates or activating reagents. The specific basicity of this compound would be influenced by the electronic effects of its substituents, and while detailed studies of its use as a basic additive are not widely reported, its structural similarity to other catalytically active quinolines suggests potential in this role.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-methylquinoline-6-carbonitrile, and how do reaction conditions influence yield?

  • Answer : Two common routes are documented:

  • Route 1 : Reacting 6-bromo-2-methylquinoline with copper(I) cyanide (CuCN) under reflux conditions yields ~77% product. This Ullmann-type coupling requires anhydrous solvents and controlled temperatures to minimize by-products .
  • Route 2 : Starting from 4-bromoaniline, sequential cyclization and nitrile introduction via cyanation agents (e.g., Zn(CN)₂ with Pd catalysis) can yield the target compound. Optimization of catalysts (e.g., Pd(PPh₃)₄) and solvent polarity (DMF or DMSO) improves efficiency .
    • Key considerations : Monitor reaction progress via TLC or GC-MS to detect intermediates. Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar compounds?

  • Answer :

  • ¹H NMR : The methyl group at position 2 appears as a singlet (~δ 2.6 ppm), while aromatic protons in the quinoline ring show splitting patterns dependent on substitution (e.g., para-coupling for H-5 and H-7). The nitrile group does not directly contribute to proton signals but deshields adjacent protons .
  • IR : A sharp absorption band at ~2220 cm⁻¹ confirms the nitrile group. Absence of carbonyl stretches (~1700 cm⁻¹) differentiates it from carboxylic acid derivatives like 4-chloro-2-methylquinoline-6-carboxylic acid .
  • MS : The molecular ion peak (M⁺) at m/z 168.07 (C₁₁H₈N₂) with fragmentation patterns (e.g., loss of CH₃ or CN groups) aids identification .

Q. What functional groups in this compound dictate its reactivity in nucleophilic or electrophilic reactions?

  • Answer :

  • Nitrile group : Acts as an electron-withdrawing group, activating the quinoline ring toward nucleophilic substitution at positions ortho/para to the nitrile. Reactivity with Grignard reagents or LiAlH₄ can yield amines or aldehydes .
  • Methyl group : Electron-donating effect stabilizes the quinoline ring but may sterically hinder reactions at position 2. Comparative studies with 6-methoxyquinoline derivatives show reduced electrophilic substitution rates due to methyl’s steric bulk .

Advanced Research Questions

Q. How can contradictory crystallographic data for quinoline derivatives guide structural refinement of this compound?

  • Answer : Discrepancies in bond lengths/angles (e.g., C-CN vs. C-CH₃) may arise from twinning or poor crystal quality. Use SHELXL for small-molecule refinement:

  • Apply restraints for thermal parameters (Uᵢⱼ) of the nitrile group to avoid overfitting.
  • Validate hydrogen positions via DFT-calculated geometries (e.g., using Gaussian09) .
    • Case study : For 4-chloro-2-methylquinoline-6-carboxylic acid, combining X-ray data with Hirshfeld surface analysis resolved ambiguities in hydrogen bonding networks .

Q. What methodologies address low yields in scaling up this compound synthesis?

  • Answer :

  • Batch vs. flow reactors : Continuous flow systems reduce side reactions (e.g., dimerization) by minimizing residence time. For example, microreactors with Pd/C catalysts achieve higher yields (~85%) compared to batch (~77%) .
  • Green chemistry : Replace toxic CuCN with K₄[Fe(CN)₆] in aqueous media under microwave irradiation. This reduces waste and improves safety .

Q. How do computational models (DFT, MD) predict the solvatochromic behavior of this compound?

  • Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to simulate UV-Vis spectra. Solvent effects (e.g., polarizable continuum model) explain shifts in λₘₐₓ between polar (acetonitrile) and nonpolar solvents (toluene) .
  • Molecular dynamics : Simulate solute-solvent interactions to predict aggregation-induced emission (AIE) properties, relevant for fluorescence applications .

Q. What strategies resolve spectral overlap in analyzing degradation products of this compound under oxidative conditions?

  • Answer :

  • HPLC-DAD-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. MS/MS fragmentation identifies hydroxylated or oxidized derivatives (e.g., quinoline-6-carboxylic acid) .
  • Isotopic labeling : Synthesize ¹³C-labeled nitrile to track degradation pathways via NMR .

Methodological Guidelines

  • Synthetic optimization : Prioritize Pd-catalyzed cyanation for scalability and purity.
  • Data interpretation : Cross-validate crystallographic and spectroscopic data with computational models.
  • Safety : Handle nitriles in fume hoods; refer to SDS guidelines for toxicity (e.g., LD₅₀ > 200 mg/kg in rats) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.